molecular formula C8H6FNO5 B11889512 3-Fluoro-6-methoxy-2-nitrobenzoic acid

3-Fluoro-6-methoxy-2-nitrobenzoic acid

Cat. No.: B11889512
M. Wt: 215.13 g/mol
InChI Key: GFOYWYIHMQIGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-6-methoxy-2-nitrobenzoic acid is an aromatic compound with the molecular formula C8H6FNO5. It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-methoxy-2-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 3-fluoro-6-methoxybenzoic acid to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the fluorination of 3-methoxy-2-nitrobenzoic acid using a fluorinating agent such as Selectfluor .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-6-methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-6-methoxy-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methoxy-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s binding affinity to certain targets. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties .

Comparison with Similar Compounds

  • 3-Fluoro-2-methyl-6-nitrobenzoic acid
  • 3-Methoxy-2-nitrobenzoic acid
  • 3-Fluoro-6-methoxybenzoic acid

Comparison: 3-Fluoro-6-methoxy-2-nitrobenzoic acid is unique due to the combination of its functional groupsFor example, 3-Fluoro-2-methyl-6-nitrobenzoic acid lacks the methoxy group, which can significantly alter its chemical properties and reactivity .

Properties

IUPAC Name

3-fluoro-6-methoxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-5-3-2-4(9)7(10(13)14)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOYWYIHMQIGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.